
Ethyl 4-(3-hydroxypyrrolidin-1-yl)benzoate
Overview
Description
Ethyl 4-(3-hydroxypyrrolidin-1-yl)benzoate is a chemical compound with the molecular formula C₁₃H₁₇NO₃ and a molecular weight of 235.28 g/mol It is an ester derivative of benzoic acid and contains a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(3-hydroxypyrrolidin-1-yl)benzoate typically involves the esterification of 4-(3-hydroxypyrrolidin-1-yl)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3-hydroxypyrrolidin-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the pyrrolidine ring can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as LiAlH₄ or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted esters or amides.
Scientific Research Applications
Ethyl 4-(3-hydroxypyrrolidin-1-yl)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Ethyl 4-(3-hydroxypyrrolidin-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with various enzymes and receptors, potentially modulating their activity. The ester group may also play a role in the compound’s bioavailability and metabolic stability .
Comparison with Similar Compounds
Similar Compounds
Ethyl benzoate: A simpler ester of benzoic acid without the pyrrolidine ring.
Methyl 4-(3-hydroxypyrrolidin-1-yl)benzoate: Similar structure but with a methyl ester group instead of an ethyl ester group
Uniqueness
This compound is unique due to the presence of the hydroxypyrrolidine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from simpler esters and enhances its potential for various applications .
Biological Activity
Ethyl 4-(3-hydroxypyrrolidin-1-yl)benzoate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a benzoate structure with an ethyl ester and a hydroxypyrrolidine moiety. Its molecular formula is and it has a CAS number of 134054-95-8. The presence of the hydroxypyrrolidine ring is crucial as it imparts unique chemical properties that may influence its biological interactions.
The biological activity of this compound is thought to arise from its interaction with various biological targets:
- Enzyme Modulation : The hydroxyl group in the pyrrolidine ring can interact with enzymes, potentially altering their activity.
- Receptor Interaction : The compound may bind to specific receptors, influencing signaling pathways associated with pain, inflammation, and other physiological processes.
- Bioavailability : The ester group enhances the compound's solubility and stability, which may improve its pharmacokinetic properties.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Effects : Preliminary studies suggest that the compound may reduce inflammation markers in vitro.
- Analgesic Properties : The compound has been evaluated for its potential analgesic effects, showing promise in pain relief models.
- Antioxidant Activity : In vitro assays indicate that it may possess antioxidant properties, potentially scavenging free radicals.
Table 1: Summary of Biological Activities
These studies highlight the compound's potential therapeutic applications, particularly in managing pain and inflammation.
Comparison with Similar Compounds
This compound can be compared to other related compounds to elucidate its unique properties:
Table 2: Comparison of Biological Activities
Compound Name | Unique Features | Biological Activity |
---|---|---|
Ethyl benzoate | Simpler structure without pyrrolidine | Minimal biological activity |
Mthis compound | Similar structure with methyl ester | Moderate analgesic effects |
Ethyl 3-amino-4-(3-hydroxy-1-pyrrolidinyl)benzoate | Contains an amino group; different pharmacological profile | Promising anti-inflammatory effects |
The presence of the hydroxypyrrolidine ring in this compound differentiates it from simpler esters and enhances its potential for various applications.
Properties
IUPAC Name |
ethyl 4-(3-hydroxypyrrolidin-1-yl)benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-2-17-13(16)10-3-5-11(6-4-10)14-8-7-12(15)9-14/h3-6,12,15H,2,7-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHWPACDHTYOBLY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2CCC(C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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